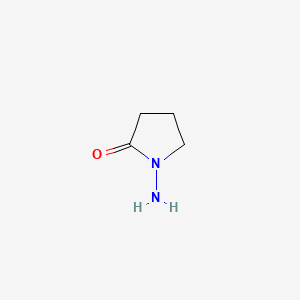
Ethyl (4-aminophenyl)carbamate
Descripción general
Descripción
Ethyl (4-aminophenyl)carbamate (EAPC) is an organic compound found in a variety of sources, from pharmaceuticals to agricultural chemicals. It is an important compound in a variety of scientific and industrial applications, and its properties have been studied extensively.
Aplicaciones Científicas De Investigación
1. Detection in Chinese Rice Wine
Ethyl carbamate (EC) is a carcinogen found in fermented foods and beverages, including Chinese rice wine. A study developed an indirect ELISA (ciELISA) for detecting EC in Chinese rice wine. This method showed good accuracy and reproducibility, indicating its potential for monitoring EC in large sample volumes (Luo et al., 2017).
2. Antimitotic Agents
Ethyl carbamate derivatives have been studied for their antimitotic properties. Chiral isomers of ethyl carbamate showed activity in various biological systems, indicating potential for cancer treatment (Temple & Rener, 1992).
3. Crystal Structure Analysis
Research on ethyl carbamate derivatives includes examining their crystal structures. For example, a study on ethyl carbamate with a triazole fragment revealed details about its molecular structure, which is stabilized by intramolecular hydrogen bonding (Dolzhenko et al., 2010).
4. Developing New Anticancer Agents
Ethyl carbamate derivatives have been synthesized and evaluated for cytotoxic activity against neoplasms in mice. Studies show that alterations in the carbamate group affect the activity, highlighting the compound's potential in cancer therapy (Temple, Rener, & Comber, 1989).
5. Synthesis of Tetrazole Fragment Derivatives
Reactions of ethyl carbamate derivatives with sodium azide have led to the formation of compounds with a tetrazole fragment, which are of interest in organic chemistry and potentially in pharmacology (Velikorodov et al., 2014).
6. Lithiation Reactions
Ethyl carbamate derivatives undergo lithiation, a chemical reaction important for creating new compounds with potential applications in medicinal chemistry and material science (Smith, El‐Hiti, & Alshammari, 2013).
7. Mutagenic and Carcinogenic Activity Assessment
Studies have assessed the mutagenic and carcinogenic activities of ethyl carbamate derivatives, contributing to understanding their safety profile in pharmaceutical and environmental contexts (Prado-Ochoa et al., 2020).
8. Photo-Oxidation Studies
Research on the photo-oxidation of ethyl N-phenyl-carbamate has provided insights into the stability and degradation of ethyl carbamate derivatives under environmental conditions (Beachell & Chang, 1972).
9. Toxicity Studies
Toxicity studies on ethyl carbamate derivatives have been conducted to evaluate their safety for use in various applications, including as pesticides or pharmaceuticals (Prado-Ochoa et al., 2014).
Mecanismo De Acción
Target of Action
Ethyl (4-aminophenyl)carbamate is a type of organic carbamate . The primary targets of carbamates are often enzymes or receptors, where they modulate inter- and intramolecular interactions . .
Mode of Action
Carbamates, including this compound, are known to interact with their targets through their carbamate moiety . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Biochemical Pathways
It’s known that carbamates can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
Carbamates, including this compound, are known for their chemical stability and capability to permeate cell membranes, which can influence their Absorption, Distribution, Metabolism, and Excretion (ADME) properties . Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Ethyl (4-aminophenyl)carbamate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with esterases, which are enzymes that hydrolyze ester bonds. The interaction between this compound and esterases involves the hydrolysis of the carbamate group, leading to the formation of 4-aminophenol and ethanol. This reaction is crucial for understanding the metabolic pathways and detoxification processes involving this compound .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, which can affect neurotransmission and muscle contraction. Additionally, this compound has been shown to alter gene expression and cellular metabolism, impacting cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine. This binding is facilitated by hydrogen bonding and hydrophobic interactions between the carbamate group and the enzyme’s active site residues. Furthermore, this compound can act as an inhibitor of other enzymes, such as butyrylcholinesterase, by a similar mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found that the compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, including persistent inhibition of enzyme activity and alterations in cell signaling pathways .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and can be metabolized efficiently. At higher doses, this compound can cause adverse effects such as neurotoxicity, hepatotoxicity, and immunotoxicity. These toxic effects are dose-dependent and can lead to significant physiological and biochemical alterations in the affected animals .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its hydrolysis and detoxification. The compound is metabolized by esterases to produce 4-aminophenol and ethanol, which are further processed by the liver. The metabolic pathways of this compound also involve interactions with cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glucuronic acid or sulfate for excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high esterase activity, such as the liver and kidneys, where it undergoes metabolic processing .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of this compound can be affected by its subcellular localization, as it interacts with different biomolecules within these compartments .
Propiedades
IUPAC Name |
ethyl N-(4-aminophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABZQUOBNXDLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508375 | |
| Record name | Ethyl (4-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57399-97-0 | |
| Record name | Ethyl (4-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl N-(4-aminophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


acetic acid](/img/structure/B1281462.png)
acetic acid](/img/structure/B1281463.png)
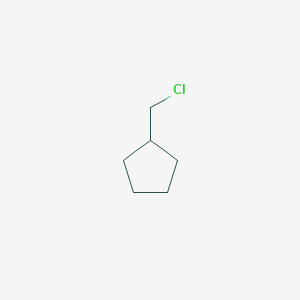
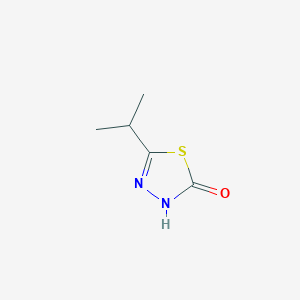
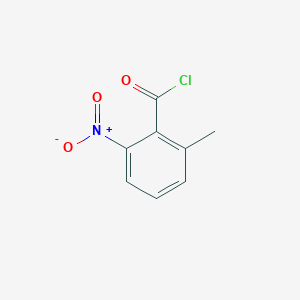
![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B1281474.png)
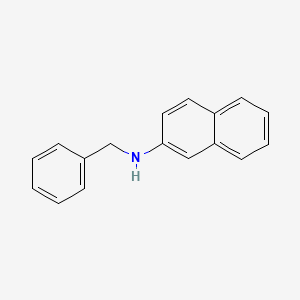
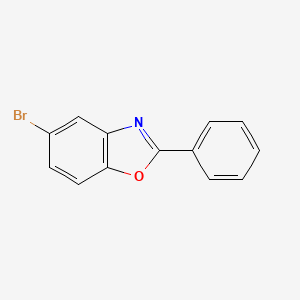
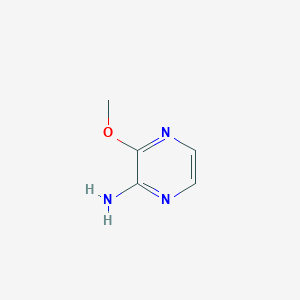
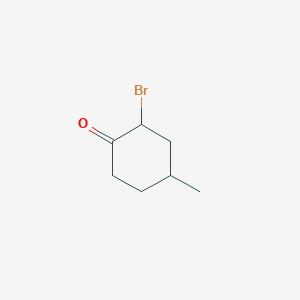
![2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1281487.png)
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)

